molecular formula C13H20N2O4S B5283919 N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide

N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide

Cat. No.: B5283919
M. Wt: 300.38 g/mol
InChI Key: HRBVOFYIUNCKLA-UHFFFAOYSA-N
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Description

N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide: is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a butyl group, a methoxy group, and a methylsulfamoyl group attached to the benzamide core.

Properties

IUPAC Name

N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-5-8-15-13(16)10-6-7-11(19-3)12(9-10)20(17,18)14-2/h6-7,9,14H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBVOFYIUNCKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to 4-methoxybenzoyl chloride using thionyl chloride.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with N-butylamine to form N-butyl-4-methoxybenzamide.

    Sulfamoylation: Finally, the N-butyl-4-methoxybenzamide undergoes sulfamoylation with methylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-butyl-4-hydroxy-3-(methylsulfamoyl)benzamide.

    Reduction: Formation of N-butyl-4-methoxy-3-(methylsulfamoyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

Medicine:

  • Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an allosteric modulator of enzymes, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

    N-butyl-4-methoxybenzamide: Lacks the methylsulfamoyl group, resulting in different biological activities.

    N-butyl-4-hydroxy-3-(methylsulfamoyl)benzamide: An oxidation product with potentially different properties.

    N-butyl-4-methoxy-3-(ethylsulfamoyl)benzamide: An analog with an ethylsulfamoyl group instead of a methylsulfamoyl group.

Uniqueness: N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.

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